Disodium;[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate
CAS No.: 142849-53-4
Cat. No.: VC0241751
Molecular Formula: C18H20ClNa2O7P
Molecular Weight: 460.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142849-53-4 |
|---|---|
| Molecular Formula | C18H20ClNa2O7P |
| Molecular Weight | 460.8 g/mol |
| IUPAC Name | disodium;[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
| Standard InChI | InChI=1S/C18H22ClO7P.2Na/c1-23-18(12-3-2-4-15(7-12)24-27(20,21)22)17(25-26-18)13-5-11-6-14(17)10-16(19,8-11)9-13;;/h2-4,7,11,13-14H,5-6,8-10H2,1H3,(H2,20,21,22);;/q;2*+1/p-2 |
| Standard InChI Key | AASGHQHJTWUGDK-UHFFFAOYSA-L |
| Canonical SMILES | COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)([O-])[O-].[Na+].[Na+] |
Introduction
Chemical Properties and Structure
Chemical Identification
CSPD Substrate is identified by its systematic chemical name: disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate . This complex chemical structure contains key functional groups that facilitate its interaction with alkaline phosphatase and subsequent light emission. The compound has a CAS number of 142849-53-4 and a molecular weight of 461 g/mol . The chemical structure includes a dioxetane ring system that is critical to its chemiluminescent properties.
Structural Characteristics
The structural backbone of CSPD includes a chloro-substituted tricyclic system connected to a methoxy-substituted dioxetane ring, which is further linked to a phenyl phosphate group. This specific arrangement creates a substrate that, when dephosphorylated by alkaline phosphatase, generates an unstable intermediate that decomposes with the emission of light . The presence of the phosphate group provides the recognition site for alkaline phosphatase, while the dioxetane component is responsible for the chemiluminescent reaction.
Mechanism of Action
Enzymatic Reaction
CSPD Substrate operates through a chemical reaction initiated by alkaline phosphatase. When the enzyme acts upon CSPD, it dephosphorylates the substrate and yields anions that ultimately decompose, resulting in light emission . This process begins with the cleavage of the phosphate group, which creates an unstable intermediate that rapidly decomposes to release energy in the form of light. The specificity of this reaction to alkaline phosphatase makes CSPD an ideal substrate for assays targeting this enzyme or its conjugates.
Light Emission Characteristics
The light emission profile of CSPD exhibits distinct characteristics that make it valuable for research applications. After initial enzymatic action, there is a brief delay followed by a persistent glow that continues as long as free substrate is available . Maximum light levels are reached in approximately 10-20 minutes in solution assays, while in membrane-based applications using nylon membranes, peak emission occurs after about four hours . Despite these relatively long times to peak intensity, X-ray film exposure typically requires only 15 seconds to 15 minutes with standard X-ray film, making the detection process efficient .
Applications in Molecular Biology
Membrane-Based Applications
CSPD Substrate demonstrates high sensitivity in membrane-based applications including Southern, Northern, and Western blotting . In these techniques, biomolecules separated on a gel are transferred to a membrane and then detected using specific probes or antibodies conjugated to alkaline phosphatase. When CSPD is applied, it reacts with the enzyme to produce light at the locations where the enzyme is present, allowing visualization of the target molecules. The consistent glow emission kinetics of CSPD enable multiple film exposures to be taken, providing flexibility in optimizing detection sensitivity .
Solution-Based Assays
Beyond membrane applications, CSPD can also be effectively used in solution-based assays such as immunoassays, DNA probe assays, enzyme assays, and reporter gene assays . These applications leverage the high sensitivity and low background characteristics of CSPD to detect very small quantities of analytes in solution. The chemiluminescent signal produced provides a quantitative measure of the amount of alkaline phosphatase present, which correlates with the concentration of the target molecule being analyzed .
Performance Characteristics
Sensitivity and Signal-to-Noise Ratio
CSPD exhibits exceptional sensitivity in detecting alkaline phosphatase-labeled molecules. The substrate provides a highly sensitive replacement for traditional fluorogenic substrates like methylumbelliferyl phosphate (MUP) and colorimetric substrates such as p-nitrophenyl phosphate (pNPP) . This enhanced sensitivity is attributed to the low background luminescence coupled with high-intensity light output, enabling detection of alkaline phosphatase labels with optimized signal-to-noise ratios . These characteristics make CSPD particularly valuable for applications requiring detection of low abundance targets.
Signal Duration and Stability
| Formulation | Concentration | Available Volumes | Catalog Numbers |
|---|---|---|---|
| CSPD Concentrate | 25 mM | 0.5 mL, 1 mL, 2.5 mL, 5 mL, 10 mL, 25 mL, 100 mL | CD005, CD010, CD025, CD050, CD100, CD250, CDX |
| CSPD Ready-to-Use | 0.25 mM | 50 mL, 100 mL, 250 mL, 1 L | CD050R, CD100R, CD250R, CD1000R |
| CSPD Ready-to-Use with Nitro-Block Enhancer | 0.25 mM | 100 mL | CD100RN |
| CSPD Ready-to-Use with Sapphire-II Enhancer | 0.4 mM | 25 mL, 100 mL, 1 L | CD025RX, CD100RX, CD1000RX |
| CSPD Ready-to-Use with Emerald-II Enhancer | 0.4 mM | 100 mL, 1 L | CD100RY, CD1000RY |
Optimization Strategies
Buffer Conditions
For efficient light emission, CSPD requires an alkaline hydrophobic environment . Ready-to-use formulations are provided in an alkaline buffer solution, while concentrated forms need to be diluted in an appropriate alkaline buffer before use . The pH of this buffer is crucial for optimal enzymatic activity and subsequent light emission. Diethanolamine buffer concentrate is available specifically for this purpose and helps maintain the optimal chemical environment for the CSPD-alkaline phosphatase reaction .
Comparison with Other Substrates
Advantages over Traditional Substrates
Protocol Considerations
Membrane-Based Assays
For membrane-based assays using CSPD, several procedural considerations are important. The type of membrane used affects the need for enhancers—nylon membranes provide a naturally suitable environment for CSPD reaction, while nitrocellulose membranes require the addition of a chemiluminescence enhancer such as Nitro-Block . When using CSPD for membrane-based applications, maximum light levels are reached in approximately 4 hours, but X-ray film exposure can begin much earlier due to the high sensitivity of the substrate .
Solution-Based Assays
For solution-based assays such as ELISA, CSPD must be used with appropriate chemiluminescence enhancers . The choice between Sapphire-II and Emerald-II enhancers depends on the specific requirements of the assay and the detection instrumentation used. Sapphire-II enhancer produces blue-shifted light that may be more efficiently detected by photomultiplier tube-based systems, while Emerald-II enhancer produces a more intense, green-shifted signal that may be advantageous in some applications despite a slightly higher background . In solution assays, maximum light levels are typically reached in 10-20 minutes, allowing for relatively rapid detection .
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